4-Oxopentyl acetate

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 1093. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

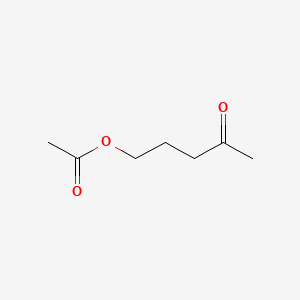

Structure

3D Structure

Propiedades

IUPAC Name |

4-oxopentyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-6(8)4-3-5-10-7(2)9/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYAHGDMPUORRQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199810 | |

| Record name | 2-Pentanone, 5-(acetyloxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5185-97-7 | |

| Record name | 5-(Acetyloxy)-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5185-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pentanone, 5-(acetyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005185977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Oxopentyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1093 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pentanone, 5-(acetyloxy)- (9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PENTANONE, 5-(ACETYLOXY)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6X7196VN2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

I Will Structure the Outline to Reflect These Academic Areas.1. Synthetic Methodologies for 4 Oxopentyl Acetate

Established Synthetic Routes

Established methods for producing 4-oxopentyl acetate (B1210297) primarily include esterification processes and the acetoacetic ester synthesis.

Esterification is a fundamental reaction in organic chemistry for the formation of esters. In the context of 4-oxopentyl acetate, this typically involves the reaction of 4-hydroxypentan-2-one (B1618087) with an acetylating agent.

Fischer-Speier esterification is a classic method that involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.commasterorganicchemistry.com The reaction is an equilibrium process, and to achieve high yields of the ester, the equilibrium must be shifted towards the product side. masterorganicchemistry.com This is typically accomplished by using an excess of one of the reactants (usually the alcohol) or by removing water as it is formed. masterorganicchemistry.comjk-sci.com

The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon. numberanalytics.commasterorganicchemistry.com The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. numberanalytics.com A proton transfer occurs, followed by the elimination of a water molecule to form the ester. numberanalytics.com

For the synthesis of this compound, the starting materials would be 4-hydroxypentan-2-one and acetic acid. Common acid catalysts include sulfuric acid (H₂SO₄) and tosic acid (TsOH). masterorganicchemistry.com

Key aspects of Fischer Esterification:

Reversibility: The reaction is reversible, which can affect the final yield. masterorganicchemistry.com

Catalyst: Requires a strong acid catalyst. numberanalytics.com

Reaction Conditions: Often requires elevated temperatures to proceed at a reasonable rate. numberanalytics.com

While direct Fischer esterification of 4-hydroxypentan-2-one is a plausible route, alternative starting materials derived from biomass, such as levulinic acid (4-oxopentanoic acid), are also significant. aimspress.com Levulinic acid can be esterified with various alcohols to produce levulinate esters. aimspress.comresearchgate.netmdpi.com

Table 1: Comparison of Catalysts for Esterification of Levulinic Acid

| Catalyst | Reactant Alcohol | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Reference |

|---|---|---|---|---|---|---|

| Methanesulfonic acid (MsOH) | Ethanol | 90 | 5.25 | 92.2 | 94 | researchgate.net |

| H₃PW₁₂O₄₀/ZrO₂-Si(Ph)Si | Methanol | Mild | - | - | - | mdpi.com |

| Silica-supported sulfonic acids | n-Butanol | 75 | 2 | >90 (conversion) | Complete | beilstein-journals.org |

| Wells-Dawson HPA/Silica | Ethanol | - | 4 (cycles) | 76 | 100 | mdpi.com |

This table presents data on the esterification of levulinic acid, a related starting material.

Nucleophilic acyl substitution is a broad class of reactions where a nucleophile displaces a leaving group on an acyl compound. libretexts.orgmasterorganicchemistry.com The synthesis of this compound falls under this category, as it involves the substitution of a group on an acetyl derivative. masterorganicchemistry.com

The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl group. libretexts.org The reactivity of the carboxylic acid derivative is a key factor, with more reactive derivatives like acid chlorides and anhydrides being excellent substrates for these reactions. libretexts.org

For synthesizing this compound, a common strategy would be the reaction of 4-hydroxypentan-2-one with a more reactive acetylating agent than acetic acid, such as acetic anhydride (B1165640) or acetyl chloride, often in the presence of a base to neutralize the acidic byproduct.

A related synthesis involves the reaction of γ-acetopropyl alcohol (another name for 4-hydroxypentan-2-one) with acetic anhydride. acs.org This is a direct application of nucleophilic acyl substitution where the hydroxyl group of the alcohol attacks one of the carbonyl carbons of the anhydride.

The acetoacetic ester synthesis is a versatile method for preparing ketones. vanderbilt.edumasterorganicchemistry.comopenochem.org It utilizes ethyl acetoacetate (B1235776) as a starting material, which can be easily deprotonated at the α-carbon due to the acidity of the methylene (B1212753) protons flanked by two carbonyl groups. openochem.org

The synthesis involves the following key steps:

Deprotonation: A base, typically an alkoxide like sodium ethoxide, is used to deprotonate the α-carbon of ethyl acetoacetate, forming a stabilized enolate. masterorganicchemistry.comopenochem.org

Alkylation: The enolate then acts as a nucleophile and reacts with an alkyl halide in an Sₙ2 reaction to form a C-C bond. masterorganicchemistry.com

Hydrolysis and Decarboxylation: The resulting β-keto ester is then hydrolyzed to a β-keto acid under acidic conditions, which subsequently undergoes decarboxylation upon heating to yield a ketone. masterorganicchemistry.comopenochem.org

To synthesize a molecule like this compound using this pathway, one would need to introduce a functionalized alkyl group. For instance, reacting the enolate of ethyl acetoacetate with a protected 2-bromoethyl acetate could be a potential route, though this specific pathway for this compound is not explicitly detailed in the provided search results. A more direct application mentioned is the synthesis of γ-acetopropyl alcohol from sodium acetoacetic ether. grafiati.comsfu-kras.ruresearchgate.net This alcohol could then be acetylated to form this compound.

Esterification Processes

Advanced Synthetic Strategies

Modern synthetic chemistry often focuses on developing more efficient, safer, and scalable processes. For this compound and its derivatives, continuous flow synthesis has emerged as a significant advanced strategy.

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a reactor. acs.orgengineering.org.cnalmacgroup.com This technology offers several advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, better reaction control, and potential for higher yields and purity. acs.orgalmacgroup.com

A notable application of this technology is the synthesis of 3-chloro-4-oxopentyl acetate, an important intermediate for Vitamin B1. acs.orgengineering.org.cnfigshare.com This multi-step synthesis was successfully adapted to a fully continuous flow process. The process involved the chlorination of acetyl butyrolactone followed by a decarboxylation/acylation step. acs.orgfigshare.com

Key findings from the continuous flow synthesis of 3-chloro-4-oxopentyl acetate:

Reaction Time: The chlorination reaction time was drastically reduced to just 30 seconds at room temperature. acs.orgfigshare.com

Yield and Purity: The process achieved a 90% isolated yield with 96% purity. figshare.com

Efficiency: The total residence time for the synthesis was approximately 32 minutes, a significant improvement over batch processes that could take days and yielded 60-77%. acs.org

Simplification: The use of a cross-mixer in the flow setup eliminated the need for acetic anhydride in the acylation step. figshare.com

This demonstrates the power of continuous flow protocols to streamline complex syntheses, making them more efficient and suitable for industrial-scale production. engineering.org.cn

Table 2: Comparison of Batch vs. Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate

| Parameter | Batch Operation | Continuous Flow | Reference |

|---|---|---|---|

| Reaction Time | Days | ~32 minutes (total residence) | acs.orgfigshare.com |

| Yield | 60–77% | 90% (isolated) | acs.orgfigshare.com |

| Purity | - | 96% | figshare.com |

| Reagents | Required acetic anhydride | Acetic anhydride not required | acs.orgfigshare.com |

Radical Cyclization and Domino Reactions

Radical reactions, particularly cyclization and domino sequences, represent a powerful strategy for constructing complex molecular architectures from simple acyclic precursors. ulb.ac.bemdpi.comnih.gov

The SRN1 (Substitution Radical-Nucleophilic Unimolecular) mechanism is a chain reaction process involving radical and radical anion intermediates. chemistry-chemists.comorganicreactions.orgdalalinstitute.com This mechanism is particularly useful for the substitution of unactivated aromatic and heteroaromatic substrates. chemistry-chemists.comorganicreactions.org

The key steps of the SRN1 mechanism are:

Initiation: Electron transfer to the substrate (ArX) to form a radical anion. chemistry-chemists.com

Fragmentation: The radical anion fragments into an aryl radical (Ar•) and a leaving group anion (X⁻). chemistry-chemists.com

Propagation: The aryl radical reacts with a nucleophile (Nu⁻) to form the radical anion of the product. chemistry-chemists.com

Electron Transfer: The product's radical anion transfers an electron to a new substrate molecule, continuing the chain. chemistry-chemists.com

Photoinitiation is a common method to start SRN1 reactions. chim.it

Copper-catalyzed photoinduced reactions have emerged as a versatile tool for initiating radical domino cyclizations. ulb.ac.bethieme-connect.comresearchgate.net These reactions allow for the efficient synthesis of complex nitrogen heterocycles. thieme-connect.comresearchgate.netulb.ac.be A notable example is the use of a [(DPEPhos)(bcp)Cu]PF₆ catalyst, which, under visible light irradiation, can transform unactivated aryl and alkyl iodides into radical species that initiate domino cyclizations. thieme-connect.comresearchgate.net This methodology has been successfully applied to the synthesis of natural products like rosettacin, luotonin A, and deoxyvasicinone. ulb.ac.bethieme-connect.comulb.ac.be The process involves a radical intermediate generated from a C-I bond, which then undergoes a 5-exo-dig cyclization. researchgate.net

Precursor Chemistry in this compound Synthesis

A precursor is a compound that participates in a chemical reaction to yield another compound. viclabs.co.ukuni-koeln.de The synthesis of this compound and its derivatives relies on the availability and reactivity of specific precursor molecules.

Levulinic acid is a key bio-based platform chemical that can be converted into various valuable chemicals, including precursors for this compound. aimspress.comresearchgate.net For instance, levulinic acid can be a starting material for producing γ-valerolactone (GVL), which is a significant precursor in biorefineries. aimspress.com The synthesis of 3-chloro-4-oxopentyl acetate often starts from acetyl butyrolactone, which is chlorinated and then undergoes acylation. engineering.org.cn Another synthetic route involves the oxidative cleavage of 4-pentenyl acetate using ozone.

The table below lists some of the precursors mentioned in the synthesis of this compound and related compounds.

| Precursor Compound | Resulting Product/Intermediate |

| Acetyl butyrolactone | 3-Chloro-4-oxopentyl acetate engineering.org.cn |

| 4-Pentenyl acetate | This compound |

| Levulinic acid | γ-Valerolactone (GVL) aimspress.com |

| 5-Methylfurfural | Precursor for furanone derivatives unipi.it |

| Ynamides and Cyanamides | Polycyclic nitrogen heterocycles thieme-connect.comresearchgate.net |

Chlorination and Decarboxylation/Acylation Steps

A significant synthetic route involves chlorination and subsequent decarboxylation/acylation reactions, particularly highlighted in the synthesis of its chlorinated analogue, 3-chloro-4-oxopentyl acetate, an important intermediate for Vitamin B1. figshare.comacs.org This pathway has been adapted for highly efficient continuous flow manufacturing. figshare.comacs.org

The process typically begins with a starting material like acetyl butyrolactone. acs.org In a batch process described in a 1960 patent, acetyl butyrolactone is mixed with anhydrous sodium acetate and glacial acetic acid and then chlorinated using chlorine gas. acs.org The subsequent steps involve the addition of concentrated hydrochloric acid and acetic anhydride to facilitate the decarboxylation and acylation, yielding the final product. acs.org

More recent advancements have focused on continuous flow technology, which simplifies the traditional batch operations. figshare.comacs.org In this approach, the chlorination of acetyl butyrolactone can be accomplished rapidly, for instance, in 30 seconds at room temperature. figshare.comacs.org This is followed by a simplified decarboxylation/acylation step where the use of a cross-mixer can eliminate the need for acetic anhydride. figshare.comacs.org This fully continuous process, including an inline extraction step, can achieve a high isolated yield and purity with a significantly reduced total residence time compared to batch methods which could take days. figshare.comacs.org

Another method for synthesizing γ-acetopropyl acetate involves the free-radical alkylation of acetaldehyde (B116499) with allyl acetate. osti.gov This liquid-phase reaction is initiated by a cobalt(II) acetate/acetaldehyde peroxyacetate redox system at temperatures between 20°C and 60°C, achieving selectivities of 80-95%. osti.gov

Table 1: Comparison of Batch vs. Continuous Flow Synthesis of 3-Chloro-4-oxopentyl Acetate

| Parameter | Traditional Batch Process | Fully Continuous Flow Process |

| Starting Material | Acetyl butyrolactone | Acetyl butyrolactone |

| Key Reagents | Chlorine, Acetic Anhydride | Chlorine, Acetic Acid |

| Reaction Time | Days acs.org | ~32 minutes (total residence time) figshare.comacs.org |

| Isolated Yield | 60–77% acs.org | 90% figshare.comacs.org |

| Product Purity | Not specified | 96% figshare.comacs.org |

| Key Feature | Multi-step with intermediate purification vulcanchem.com | Inline extraction, no intermediate purification figshare.com |

Derivatization of Related Oxo-compounds

The synthesis of this compound can also be viewed as the derivatization of a related oxo-compound, specifically γ-acetopropyl alcohol (also known as 5-hydroxy-2-pentanone or APA). grafiati.comsfu-kras.ru This alcohol is a key oxo-compound used in the production of Vitamin B1 and various polymers. grafiati.comsfu-kras.ru The final step in this pathway is the esterification of the hydroxyl group of γ-acetopropyl alcohol with an acetylating agent to form this compound.

The primary challenge lies in the efficient production of the γ-acetopropyl alcohol intermediate. Several methods for its synthesis have been reviewed in the literature. grafiati.comresearchgate.net Promising methods for producing this key oxo-compound include:

Hydrogenation-hydration of sylvan (2-methylfuran) : This is a significant industrial method for producing γ-acetopropyl alcohol. grafiati.comsfu-kras.ru

Syntheses based on allyl acetate : This route can lead to the formation of the desired intermediate. grafiati.comsfu-kras.ruresearchgate.net

Hydrogenation of furfural : This is another potential pathway to the intermediate. sfu-kras.ru

Syntheses from sodium acetoacetic ether and γ-butyrolactone : These have also been identified as viable methods. grafiati.comsfu-kras.ru

Once γ-acetopropyl alcohol is obtained, its conversion to this compound is a straightforward derivatization, typically an acetylation reaction using reagents like acetic anhydride or acetyl chloride in the presence of a suitable catalyst.

Table 2: Promising Synthetic Routes to the Intermediate γ-Acetopropyl Alcohol (APA)

| Starting Material | Method | Reference |

| Sylvan (2-methylfuran) | Hydrogenation-Hydration | grafiati.com, sfu-kras.ru |

| Furfural | Hydrogenation | sfu-kras.ru |

| Allyl acetate | Various syntheses | grafiati.com, sfu-kras.ru, researchgate.net |

| Sodium acetoacetic ether | Various syntheses | grafiati.com, sfu-kras.ru |

| γ-Butyrolactone | Various syntheses | grafiati.com, sfu-kras.ru |

Reaction Kinetics and Mechanistic Investigations of 4 Oxopentyl Acetate Transformations

Kinetic Studies of 4-Oxopentyl Acetate (B1210297) Reactions

Kinetic studies provide quantitative insights into the rates of chemical reactions and the factors that influence them. For 4-oxopentyl acetate, understanding its reaction kinetics is essential for controlling its transformation into desired products.

Hydrolysis Kinetics

The hydrolysis of esters is a fundamental organic reaction. In the case of this compound, this reaction involves the cleavage of the ester bond by water, typically in the presence of an acid or base catalyst, to yield acetic acid and 4-hydroxypentan-2-one (B1618087).

Kinetic studies on the hydrolysis of similar esters, such as ethyl acetate, reveal that the reaction rate is dependent on the concentration of the ester and the catalyst. internationaljournalssrg.orgresearchgate.net For instance, the hydrolysis of ethyl acetate with sodium hydroxide (B78521) is a second-order reaction, being first order with respect to both the ester and the hydroxide ion. researchgate.net The progress of the reaction can be monitored by titrating the remaining base at regular intervals. youtube.com In acid-catalyzed hydrolysis, the reaction follows pseudo-first-order kinetics because water is present in a large excess, and its concentration remains effectively constant. youtube.com The rate is proportional to the concentration of the ester and the acid catalyst. egyankosh.ac.in

Oxidation Kinetics

The oxidation of this compound primarily targets the ketone functional group. Studies on analogous compounds, like 4-oxo-4-phenyl butanoic acid, using oxidants such as tripropylammonium (B8586437) fluorochromate (TriPAFC), show that the reaction kinetics are typically first order with respect to the oxidant, the substrate (the oxo-compound), and an acid catalyst. orientjchem.org The oxidation process is believed to proceed through the enol form of the ketone. The rate of enolization is often faster than the rate of oxidation itself. orientjchem.org The absence of polymerization when acrylonitrile (B1666552) is added indicates that the reaction does not involve free radical intermediates. orientjchem.org

Influence of Reaction Conditions on Reaction Rates and Constants

Reaction conditions play a pivotal role in determining the rate and outcome of chemical transformations involving this compound. Key parameters include temperature, solvent polarity, and catalyst concentration.

Temperature: An increase in temperature generally leads to an increase in the reaction rate constant. For example, in the saponification of ethyl acetate, increasing the temperature from 30 °C to 40 °C resulted in a significant increase in the rate constant. mu.edu.sa This relationship is described by the Arrhenius equation, which linearly relates the logarithm of the rate constant to the inverse of the temperature. orientjchem.org

Influence of Temperature on Saponification of Ethyl Acetate

| Temperature (°C) | Rate Constant (m³/mol·sec) | Conversion (%) |

|---|---|---|

| 30 | 0.228 x 10⁻³ | 52.6 |

| 40 | 1.081 x 10⁻³ | 73.4 |

Data sourced from experimental studies on ethyl acetate saponification, providing a model for the expected behavior of this compound. mu.edu.sa

Solvent Polarity: The polarity of the solvent can significantly affect reaction rates. For the oxidation of ketones, a decrease in the polarity of the solvent, such as in acetic acid-rich media, can enhance the reaction rate. This is attributed to the stabilization of the enol intermediate in less polar environments.

Catalyst Concentration: The concentration of the catalyst directly influences the reaction rate. In acid-catalyzed reactions, the rate is often directly proportional to the concentration of the acid catalyst [H⁺]. orientjchem.org For some reactions, even though a higher catalyst loading can increase the reaction rate, a lower loading might achieve a similar or even slightly better yield if the reaction is allowed to proceed for a longer time. uni-koeln.de

Effect of Catalyst Loading on Reaction Yield

| Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |

|---|---|---|

| 10 | 4 | 74 |

| 5 | >6 (overnight) | 76 |

| 2 | >6 (overnight) | 76 |

| 1 | 24 (incomplete) | 71 |

Illustrative data from a study on an acid-catalyzed reaction, demonstrating the relationship between catalyst concentration, reaction time, and product yield. uni-koeln.de

Mechanistic Elucidation of this compound Reactions

Understanding the step-by-step mechanism of a reaction is fundamental to controlling its outcome. For this compound, mechanistic studies focus on how the molecule interacts with reagents and catalysts at a molecular level.

Protonation and Nucleophilic Attack Mechanisms

Many reactions of this compound, particularly those involving its carbonyl groups (both ketone and ester), are initiated by protonation, especially under acidic conditions.

Protonation: In the presence of an acid catalyst, the oxygen atom of either the keto or the ester carbonyl group gets protonated. oregonstate.edulibretexts.org This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to attack by a nucleophile. oregonstate.edulibretexts.orgmsu.edu

Nucleophilic Attack: Following protonation, a nucleophile attacks the activated carbonyl carbon. oregonstate.edu This leads to the formation of a tetrahedral intermediate. oregonstate.edumsu.edu For example, in hydrolysis, the nucleophile is a water molecule, and in esterification, it's an alcohol molecule. The stability of this tetrahedral intermediate and the nature of the leaving group are crucial in determining the reaction pathway. oregonstate.edu In reactions like the Baeyer-Villiger oxidation, the nucleophilic addition of a peracid to the ketone can be a concerted, nonionic process, especially in non-polar solvents like dichloromethane. tru.ca

Role of Catalysts in Reaction Pathways

Catalysts are substances that increase the rate of a chemical reaction without being consumed in the process. tutorchase.com They achieve this by providing an alternative reaction pathway with a lower activation energy. tutorchase.comnagwa.com

Catalysts can be either homogeneous (in the same phase as the reactants) or heterogeneous (in a different phase). savemyexams.com In the context of this compound transformations:

Acid Catalysts: Strong acids like sulfuric acid (H₂SO₄) or perchloric acid are commonly used. orientjchem.orgtru.ca They function by protonating the carbonyl oxygen, thereby activating the substrate for nucleophilic attack. libretexts.orgtru.ca The reaction rate in such cases is often proportional to the concentration of protonated solvent molecules. tru.ca It's important to note that the counter-anion of the acid catalyst can also play a role in the transition state. tru.ca

Enzymatic Catalysts: Enzymes can also be used to catalyze reactions of esters. For example, penicillin G acylase can catalyze the hydrolysis of 4-nitrophenyl acetate through the formation of an acyl-enzyme intermediate. csic.es

Metal-based Catalysts: In some reactions, such as hydrogenations or oxidations, metal catalysts are employed. For instance, palladium on carbon (Pd/C) can be used for catalytic hydrogenation. Dual-atom catalysts, like Pt₂/mpg-C₃N₄, have shown high efficacy in reactions such as the hydrogenation of aldehydes. nih.gov

Catalysts accelerate both the forward and reverse reactions in a reversible process, leading to a faster attainment of equilibrium without altering the equilibrium position itself. tutorchase.com

Electron Transfer Processes in Transformation

The transformation of this compound can be initiated through electron transfer (ET) processes, which involve the movement of a single electron to or from the molecule, generating highly reactive radical ion intermediates. These processes are fundamental to various photochemical, electrochemical, and metal-mediated reactions. The primary site for electron transfer in this compound is the ketone functional group, due to its ability to exist in equilibrium with its more electron-rich enol tautomer.

Single-electron transfer (SET) can occur through either an oxidative or a reductive pathway.

Oxidative Single-Electron Transfer: In an oxidative pathway, this compound donates an electron to an oxidant, forming a radical cation. The enol form of the ketone is a particularly effective electron donor. This process is often facilitated by chemical oxidants like ceric ammonium (B1175870) nitrate (B79036) (CAN) or through photoredox catalysis. nih.govbeilstein-journals.org The general mechanism for a metal-mediated oxidation of an enolizable ketone involves the initial formation of the enol, followed by a single electron transfer to the metal oxidant (e.g., Ce(IV)) to produce a radical cation. frontiersin.org This intermediate is highly reactive and can undergo subsequent reactions such as deprotonation to form an α-carbonyl radical. The rate of such reactions has been shown to be dependent on the C-H acidity of the ketone and the polarity of the solvent, which can stabilize the transition state. nih.govfrontiersin.org

Reductive Single-Electron Transfer: Conversely, in a reductive pathway, this compound accepts an electron from a reducing agent, typically forming a ketyl radical anion (a radical anion localized on the carbonyl group). This can be achieved using potent reducing agents like samarium(II) iodide or through electrochemical and photochemical methods. acs.org For instance, the reduction of cyclic ketones by disulfide radical anions has been shown to proceed via a one-electron transfer mechanism. mdpi.com Such ketyl radicals are key intermediates in C-C bond-forming reactions, including cyclizations and couplings.

Kinetic and Mechanistic Data: While specific kinetic data for electron transfer reactions of this compound are not extensively documented, studies on analogous acyclic and cyclic ketones provide insight into the rates and mechanisms of these fundamental steps. The kinetics often follow second-order rate laws, being first-order with respect to both the substrate and the electron transfer agent. researchgate.net

The following table presents kinetic and activation parameters for a representative single-electron transfer reaction involving the oxygenation of a potassium nitronate salt, which illustrates the formation of a ketone product through a SET mechanism. This serves as an analogue to understand the energetic parameters associated with such processes.

| Parameter | Value |

|---|---|

| Rate Constant (k₂) | (1.43 ± 0.04) M⁻¹s⁻¹ |

| Activation Enthalpy (ΔH‡) | 57 ± 10 kJ mol⁻¹ |

| Activation Entropy (ΔS‡) | -60 ± 32 J mol⁻¹K⁻¹ |

The negative entropy of activation in this analogous system suggests a highly ordered transition state, a common feature in bimolecular electron transfer reactions. researchgate.net The study of such elementary steps is crucial for controlling reaction pathways and optimizing the synthesis of complex molecules derived from precursors like this compound.

Analytical Methodologies for 4 Oxopentyl Acetate Characterization and Quantification

Chromatographic Techniques

Chromatography is the cornerstone for separating 4-oxopentyl acetate (B1210297) from impurities and quantifying its concentration. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve critical roles in its analytical profile.

HPLC is a versatile and widely used technique for the analysis of moderately polar, non-volatile compounds like 4-oxopentyl acetate. ijrpr.com A robust HPLC method provides the necessary precision and accuracy for quantitative analysis and stability testing. researchgate.net The development and validation of such a method are performed in accordance with International Conference on Harmonisation (ICH) guidelines to ensure its reliability. pensoft.netjournalbji.com

The selection of an appropriate stationary and mobile phase is fundamental to achieving a successful separation. For a compound with the polarity of this compound, which contains both an ester and a ketone functional group, reversed-phase HPLC is the most common approach. libretexts.orgmoravek.com

Stationary Phase: A nonpolar stationary phase is typically used in reversed-phase chromatography. libretexts.org Columns with bonded alkyl chains, such as C18 (n-octyldecyl) or C8 (n-octyl), are preferred due to their hydrophobic interactions with the analyte. libretexts.orgthermofisher.com A C18 column often provides greater retention and potentially better resolution for separating closely related impurities.

Mobile Phase: The mobile phase in reversed-phase HPLC is polar, usually consisting of a mixture of highly purified water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. moravek.comthermofisher.com The ratio of the organic modifier to water is adjusted to control the retention time and resolution of the analyte. An isocratic elution with a constant mobile phase composition is often sufficient for simple quantification, while a gradient elution, where the concentration of the organic solvent is increased over time, may be necessary to resolve a complex mixture of impurities. researchgate.netsigmaaldrich.com The use of buffers, such as acetate or phosphate, can be employed to control the pH and improve peak shape, although this is less critical for neutral molecules like this compound. researchgate.net

Optimization studies involve systematically altering the mobile phase composition to achieve optimal separation, characterized by a suitable retention time, good peak symmetry (tailing factor close to 1), and adequate resolution from other components.

Table 1: Hypothetical Optimization of Mobile Phase Composition for this compound Analysis

| Acetonitrile (%) | Water (%) | Flow Rate (mL/min) | Retention Time (min) | Tailing Factor | Resolution (from nearest impurity) |

| 40 | 60 | 1.0 | 12.5 | 1.4 | 1.8 |

| 50 | 50 | 1.0 | 7.8 | 1.2 | 2.1 |

| 60 | 40 | 1.0 | 4.5 | 1.1 | 2.0 |

| 70 | 30 | 1.0 | 2.9 | 1.1 | 1.7 |

Column: C18 (4.6 x 150 mm, 5 µm). The optimal condition was determined to be 60% Acetonitrile, providing a balance between analysis time and resolution.

The choice of detector is governed by the physicochemical properties of the analyte. sigmaaldrich.com this compound possesses a carbonyl (ketone) group, which acts as a chromophore, making it detectable by an Ultraviolet-Visible (UV-Vis) spectrophotometric detector. waters.com

Detector Selection: A UV-Vis or Diode Array Detector (DAD) is the most common choice for HPLC analysis of compounds with chromophores. waters.comknauer.net While the ester carbonyl has a very weak UV absorption, the ketone carbonyl exhibits a characteristic n→π* transition. This absorption is typically weak but sufficient for detection at low wavelengths.

Optimization: To maximize sensitivity, the detection wavelength must be optimized. This involves scanning the UV spectrum of this compound to find the wavelength of maximum absorbance (λmax). For simple ketones, this often falls in the range of 200-280 nm. However, to enhance the signal-to-noise ratio and minimize baseline interference from organic solvents like acetonitrile, a wavelength between 210 nm and 220 nm is often selected. thermofisher.com A DAD offers the advantage of collecting spectra across a range of wavelengths simultaneously, which aids in peak purity assessment and method development. turkjps.org Modern detectors offer high sensitivity and low baseline noise (<5 µAU), which is critical for detecting trace-level impurities. waters.com

Table 2: Hypothetical Wavelength Optimization for this compound Detection

| Wavelength (nm) | Analyte Absorbance (AU) | Baseline Noise (µAU) | Signal-to-Noise Ratio (S/N) |

| 210 | 0.152 | 20 | 7600 |

| 220 | 0.115 | 15 | 7667 |

| 254 | 0.021 | 5 | 4200 |

| 280 | 0.009 | 5 | 1800 |

The optimal wavelength was determined to be 220 nm, offering the best S/N ratio.

Once developed, the HPLC method must be validated to demonstrate its suitability for its intended purpose. chromatographyonline.com Key validation parameters include robustness and sensitivity.

Robustness: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters. researchgate.netnih.gov This provides an indication of its reliability during routine use. Typical variations include:

Flow rate (e.g., ±0.1 mL/min)

Mobile phase composition (e.g., ±2% organic solvent)

Column temperature (e.g., ±5 °C)

Wavelength (e.g., ±2 nm)

The method is considered robust if system suitability parameters, such as retention time, peak area, and resolution, remain within predefined acceptance criteria during these variations. nih.gov

Sensitivity: The sensitivity of the method is established by determining the Limit of Detection (LOD) and Limit of Quantification (LOQ). pensoft.netnih.gov

LOD: The lowest concentration of the analyte that can be reliably detected, but not necessarily quantified with acceptable accuracy and precision. nih.gov

LOQ: The lowest concentration of the analyte that can be quantified with acceptable accuracy and precision. nih.gov

These values are crucial for the analysis of impurities and degradation products. They are typically determined based on the signal-to-noise ratio (S/N), with a common acceptance criterion of S/N ≥ 3 for LOD and S/N ≥ 10 for LOQ. chromatographyonline.com

Table 3: Example of Robustness and Sensitivity Data for a Validated HPLC Method

| Parameter | Condition | Result (Acceptance Criteria) |

| Robustness | ||

| Flow Rate | 0.9 mL/min and 1.1 mL/min | %RSD of peak area < 2.0%; Tailing factor < 1.5 |

| Mobile Phase | 58% and 62% Acetonitrile | %RSD of peak area < 2.0%; Resolution > 2.0 |

| Temperature | 25 °C and 35 °C | Retention time shift < 10%; Tailing factor < 1.5 |

| Sensitivity | ||

| LOD | S/N Ratio ≥ 3 | 0.05 µg/mL |

| LOQ | S/N Ratio ≥ 10 | 0.15 µg/mL |

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. mdpi.comcmbr-journal.com Given that this compound is a relatively volatile ester, GC-MS is an ideal method for identifying and quantifying potential process impurities or degradation products that may be present in the sample. These related compounds could include unreacted starting materials, byproducts, or solvents.

The analysis involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. researchgate.net Separation occurs based on the compounds' boiling points and interactions with the column's stationary phase (e.g., a nonpolar 5% phenyl-polydimethylsiloxane phase). As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for positive identification by comparison with spectral libraries such as NIST or Wiley. cmbr-journal.comresearchgate.net

Table 4: Potential Related Compounds in this compound and Their GC-MS Signatures

| Compound | Potential Origin | Retention Time (Hypothetical) | Key Mass Fragments (m/z) |

| Acetic Acid | Starting Material/Hydrolysis | 5.2 min | 43, 45, 60 |

| 4-Hydroxypentan-2-one (B1618087) | Starting Material/Hydrolysis | 8.1 min | 43, 58, 87, 102 |

| Acetic Anhydride (B1165640) | Starting Material | 6.5 min | 43, 60, 102 |

| 4-Oxopentyl formate | Side Product | 9.9 min | 43, 73, 87, 130 |

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Advanced Spectroscopic Characterization

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. arkat-usa.orgspcmc.ac.in Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the functional groups and the carbon-hydrogen framework of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. For this compound, the IR spectrum would be expected to show strong, characteristic absorption bands for the two distinct carbonyl groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift (δ), integration (number of protons), and splitting pattern (multiplicity) are key parameters.

¹³C NMR: Provides information about the number and chemical environment of the carbon atoms in the molecule.

Together, these spectroscopic methods provide conclusive evidence for the identity and structure of this compound. bnmv.ac.inajol.info

Table 5: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Expected Value/Observation | Assignment |

| IR | Wavenumber (cm⁻¹) | ~1740 cm⁻¹ (strong) | C=O stretch (Ester) |

| ~1715 cm⁻¹ (strong) | C=O stretch (Ketone) | ||

| ~1240 cm⁻¹ (strong) | C-O stretch (Ester) | ||

| ¹H NMR | Chemical Shift (δ) | ~4.1 ppm (triplet, 2H) | -O-CH₂ -CH₂- |

| (in CDCl₃) | ~2.7 ppm (triplet, 2H) | -CH₂-CH₂ -C(O)- | |

| ~2.2 ppm (singlet, 3H) | -C(O)-CH₃ (Ketone) | ||

| ~2.1 ppm (singlet, 3H) | -C(O)-CH₃ (Ester) | ||

| ¹³C NMR | Chemical Shift (δ) | ~207 ppm | C =O (Ketone) |

| (in CDCl₃) | ~171 ppm | C =O (Ester) | |

| ~63 ppm | -O-CH₂ -CH₂- | ||

| ~38 ppm | -CH₂-CH₂ -C(O)- | ||

| ~30 ppm | -C(O)-CH₃ (Ketone) | ||

| ~21 ppm | -C(O)-CH₃ (Ester) |

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for the detailed structural analysis of organic molecules like this compound. solubilityofthings.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to provide a comprehensive understanding of the molecule's carbon-hydrogen framework. emerypharma.com

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information about the number of different types of protons and their immediate chemical environment. For this compound, the key proton signals and their assignments are as follows:

Singlet around 2.05 ppm: This peak corresponds to the three protons of the acetate methyl group (CH₃-C=O).

Singlet around 2.15 ppm: This signal arises from the three protons of the ketone's methyl group (CH₃-C=O).

Triplet around 2.75 ppm: This signal is attributed to the two protons on the carbon adjacent to the ketone group (CH ₂-C=O).

Triplet around 4.05 ppm: This downfield signal corresponds to the two protons on the carbon attached to the ester oxygen (O-CH ₂).

Multiplet around 1.95 ppm: This signal represents the two protons of the central methylene (B1212753) group (-CH₂-).

¹³C NMR Spectroscopy:

The ¹³C NMR spectrum reveals the number of different carbon environments within the molecule. Key chemical shifts for this compound include:

~20.9 ppm: Acetate methyl carbon.

~29.8 ppm: Ketone methyl carbon.

~28.0 ppm: Central methylene carbon.

~43.0 ppm: Methylene carbon adjacent to the ketone.

~63.5 ppm: Methylene carbon attached to the ester oxygen.

~170.0 ppm: Ester carbonyl carbon.

~202.0 ppm: Ketone carbonyl carbon.

Interactive Data Table: ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Acetate CH₃ | ~2.05 (s) | ~20.9 |

| Ketone CH₃ | ~2.15 (s) | ~29.8 |

| -CH₂- (central) | ~1.95 (m) | ~28.0 |

| -CH₂-C=O | ~2.75 (t) | ~43.0 |

| O-CH₂- | ~4.05 (t) | ~63.5 |

| Ester C=O | - | ~170.0 |

| Ketone C=O | - | ~202.0 |

s = singlet, t = triplet, m = multiplet

2D NMR Spectroscopy:

Two-dimensional NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are used to establish connectivity between protons and carbons.

COSY: A ¹H-¹H COSY spectrum would show correlations between the protons of adjacent methylene groups, confirming the pentyl chain's structure. For instance, the triplet at ~2.75 ppm would show a correlation to the multiplet at ~1.95 ppm, which in turn would correlate with the triplet at ~4.05 ppm.

HSQC: An HSQC spectrum correlates each proton signal with its directly attached carbon atom. This allows for unambiguous assignment of the ¹³C signals based on the already assigned ¹H signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. solubilityofthings.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of both the ester and ketone functionalities.

Key IR absorptions for this compound include:

~1735-1750 cm⁻¹: A strong, sharp peak corresponding to the C=O stretching vibration of the ester group. specac.com

~1715 cm⁻¹: Another strong, sharp peak for the C=O stretching vibration of the ketone group. specac.com

~1240 cm⁻¹: A strong absorption due to the C-O stretching vibration of the ester group. chemguide.co.uk

~2850-2960 cm⁻¹: Absorptions corresponding to the C-H stretching of the alkane portions of the molecule. libretexts.org

The presence of two distinct carbonyl peaks is a clear indicator of the two different C=O environments in the molecule.

Interactive Data Table: Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Intensity |

| Ester | C=O stretch | ~1735-1750 | Strong |

| Ketone | C=O stretch | ~1715 | Strong |

| Ester | C-O stretch | ~1240 | Strong |

| Alkane | C-H stretch | ~2850-2960 | Medium-Strong |

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a powerful technique used to determine the precise molecular weight and elemental formula of a compound. ebi.ac.uk ESI is a soft ionization method that typically forms molecular ions with minimal fragmentation, making it ideal for determining the mass of the intact molecule. nih.gov

For this compound (C₇H₁₂O₃), HR-ESI-MS would typically detect the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. The high resolution of the mass analyzer allows for the measurement of the mass-to-charge ratio (m/z) with very high accuracy, which can be used to confirm the elemental composition.

Calculated m/z for [C₇H₁₂O₃ + H]⁺: 145.0865

Calculated m/z for [C₇H₁₂O₃ + Na]⁺: 167.0684

The observation of a peak at or very close to these calculated values in the HR-ESI-MS spectrum provides strong evidence for the molecular formula of this compound. rsc.org This technique is particularly useful for differentiating between isomers, which have the same nominal mass but different exact masses.

Applications of Advanced Spectroscopic Techniques in Chemical Analysis

Advanced spectroscopic techniques have become indispensable in modern chemical analysis, offering unparalleled precision, speed, and versatility. cmdclabs.com These methods are crucial for identifying unknown compounds, quantifying their concentrations, and elucidating their molecular structures. cmdclabs.comwaterandwastewater.com

In the context of organic synthesis and quality control, techniques like NMR, IR, and MS are fundamental. For instance, during the synthesis of complex molecules, these methods are used to monitor the progress of a reaction, identify intermediates, and confirm the structure and purity of the final product. vjs.ac.vn

The combination of different spectroscopic techniques provides a more complete picture of a molecule's identity. While IR spectroscopy is excellent for identifying functional groups, NMR provides a detailed map of the atomic connectivity. solubilityofthings.comsolubilityofthings.com Mass spectrometry, especially HR-MS, confirms the elemental composition with high certainty. waterandwastewater.commiamioh.edu This multi-faceted approach is the cornerstone of modern chemical characterization.

Furthermore, the development of hyphenated techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS), has revolutionized the analysis of complex mixtures by separating the components before their individual detection and identification. royalsocietypublishing.org The continuous advancement in spectroscopic instrumentation, including higher field NMR magnets and more sensitive mass analyzers, continues to push the boundaries of chemical analysis, enabling the study of increasingly complex systems with greater detail and accuracy. numberanalytics.com

Biological and Biochemical Research of 4 Oxopentyl Acetate

Role as a Chemical Intermediate in Biological Synthesis

4-Oxopentyl acetate (B1210297) and its derivatives are recognized for their role as intermediates in the synthesis of essential biomolecules. Their bifunctional nature, containing both a ketone and an ester group, allows for versatile chemical transformations within biological and synthetic systems.

Derivatives of 4-oxopentyl acetate are crucial building blocks in the industrial synthesis of Thiamine (B1217682) (Vitamin B1). researchgate.netnewdrugapprovals.org Thiamine is an essential vitamin that all living organisms require, serving as a precursor to the vital coenzyme thiamine diphosphate (B83284) (ThDP), which is critical for cellular energy metabolism. researchgate.net

The synthesis of thiamine involves the condensation of a pyrimidine (B1678525) moiety with a thiazole (B1198619) ring. nih.gov It is in the construction of this thiazole fragment that this compound derivatives play a pivotal role. Specifically, 3-chloro-4-oxopentyl acetate is a key intermediate. newdrugapprovals.orgacs.orgacs.org This compound is then typically converted to 3-mercapto-4-oxopentyl acetate. researchgate.netnewdrugapprovals.org This mercapto derivative is then reacted with a pyrimidine component, such as 3,4-dihydro-7-methylpyrimido[4,5-d]pyrimidine, in formic acid to construct the thiamine molecule. researchgate.net Research has focused on optimizing the synthesis of these intermediates, with developments including fully continuous flow processes that improve yield and efficiency, highlighting the industrial importance of this pathway. acs.orgacs.org

Another related intermediate, 3ξ-bromo-4-oxopentyl acetate, has been used in the synthesis of oxythiamine, a thiamine antimetabolite, by condensation with 4-hydroxy-5-thioformamidomethyl-2-methylpyrimidine. nih.govresearchgate.net

Table 1: Key Intermediates in Thiamine Synthesis Involving the this compound Backbone

| Compound Name | Role in Synthesis |

| 3-Chloro-4-oxopentyl acetate | A key precursor for the thiazole ring of Vitamin B1. acs.orgresearchgate.netvulcanchem.com |

| 3-Mercapto-4-oxopentyl acetate | Formed from the chloro-derivative, it directly condenses with the pyrimidine moiety to form the thiamine structure. researchgate.netnewdrugapprovals.org |

| 3ξ-Bromo-4-oxopentyl acetate | An intermediate used in the laboratory synthesis of the thiamine antagonist, oxythiamine. nih.gov |

While the direct metabolic pathway of this compound is not extensively detailed in the literature, its structure suggests clear linkages to central metabolic pathways. The compound contains an acetate group and a five-carbon keto-backbone (a derivative of a ketone body).

The acetate portion can be hydrolyzed and subsequently activated to acetyl-CoA. frontiersin.orgnih.gov Acetyl-CoA is a central hub in metabolism, linking glycolysis, the citric acid cycle (TCA cycle), and fatty acid synthesis. nih.govvedantu.com It can be oxidized in the TCA cycle for energy production or used as a building block for synthesizing fatty acids and sterols. frontiersin.orgnih.gov

The remaining 4-oxopentanol structure is chemically related to ketone bodies, which are produced from acetyl-CoA, primarily in the liver, and used as an energy source by other tissues. frontiersin.org Therefore, it is plausible that the carbon skeleton of this compound could intersect with ketone body metabolism, although specific enzymes for this have not been characterized. The compound's structure is also related to catathelasmol D (5-hydroxy-4-oxopentyl acetate), a natural product, suggesting potential connections to secondary metabolite pathways. keio.ac.jpresearchgate.net

Biochemical Pathways and Enzyme Interactions

The biochemical processing of this compound would involve enzymes that recognize and transform its ester and ketone functionalities.

The acetate moiety of this compound would likely enter the well-established acetate metabolism pathway upon hydrolysis. frontiersin.org Free acetate, regardless of its source, must be converted to acetyl-CoA to be metabolically active. frontiersin.org This activation is catalyzed by acyl-CoA short-chain synthetase (ACSS) enzymes. frontiersin.orgcuradev.in

There are different isoforms of ACSS with distinct cellular locations:

ACSS1 is mitochondrial and is highly expressed in tissues like the heart and skeletal muscle. frontiersin.org

ACSS2 is found in the cytoplasm and nucleus and plays a key role in converting acetate into acetyl-CoA for processes like lipogenesis and histone acetylation, linking metabolism to epigenetic regulation. frontiersin.orgcuradev.in

Once formed, acetyl-CoA can enter several major pathways:

Tricarboxylic Acid (TCA) Cycle : In the mitochondria, acetyl-CoA combines with oxaloacetate to form citrate, initiating the TCA cycle for the purpose of generating ATP. frontiersin.orgnih.gov

Fatty Acid Synthesis : In the cytoplasm, acetyl-CoA is the primary building block for the synthesis of fatty acids. nih.gov

Ketogenesis : In the liver, excess acetyl-CoA can be converted into ketone bodies. frontiersin.org

In some bacteria, acetate production is a key part of fermentation, utilizing pathways such as the phosphotransacetylase (pta) and acetate kinase (ackA) pathway, or a pathway involving succinyl-CoA:acetate CoA-transferase (SCACT). nih.govnih.govfrontiersin.org

The primary enzymatic transformation involving the acetate moiety would be hydrolysis, likely catalyzed by non-specific esterases to release acetate and 4-oxopentanol. Research on related molecules demonstrates the feasibility of specific enzymatic transformations. For instance, lipase-catalyzed reactions have been used for the site-selective deacetylation of similar diacetate compounds. keio.ac.jpresearchgate.net Specifically, Burkholderia cepacia lipase (B570770) was used to selectively hydrolyze the acetate group adjacent to a carbonyl group in 2-oxopentane-1,5-diyl diacetate. keio.ac.jp

Enzymes that act on acetate itself are central to its metabolic integration. Acetyl-CoA synthetase (ACS) is a key enzyme that converts acetate to acetyl-CoA, a reaction that requires ATP. nih.govresearchgate.net Conversely, acetyl-CoA hydrolase can reverse this process, generating acetate from acetyl-CoA. frontiersin.org The interplay between these enzymes regulates the cellular pools of acetate and acetyl-CoA. frontiersin.org

Based on its structure and the metabolic fate of its components, this compound is connected to several fundamental biochemical pathways.

Vitamin B1 Synthesis : As detailed, derivatives are direct precursors in the industrial synthesis of thiamine. researchgate.netresearchgate.net

Central Carbon Metabolism : Through the generation of acetyl-CoA from its acetate group, the compound is directly linked to the TCA cycle, which is the final common pathway for the oxidation of fuel molecules. frontiersin.orgvedantu.com

Lipid Metabolism : The acetyl-CoA produced can be channeled into de novo lipogenesis for the synthesis of fatty acids and cholesterol. nih.govnih.gov

Ketone Body Metabolism : The 4-oxo-pentyl backbone is structurally similar to ketone bodies, suggesting a potential link to pathways of ketogenesis and ketone body utilization. frontiersin.org

Epigenetic Regulation : Nuclear acetyl-CoA, potentially derived from acetate, is the substrate for histone acetyltransferases (HATs), which acetylate histones and regulate gene expression. nih.govnih.gov This links acetate metabolism directly to the control of cellular function. curadev.in

Table 2: Enzymes and Pathways Related to Acetate Metabolism

| Enzyme/Pathway | Function | Relevance to this compound |

| Esterases/Lipases | Catalyze the hydrolysis of ester bonds. keio.ac.jp | Would release free acetate from the this compound molecule. |

| Acetyl-CoA Synthetase (ACSS1/ACSS2) | Activates free acetate to acetyl-CoA at the cost of ATP. frontiersin.orgnih.gov | Incorporates the released acetate into central metabolism. |

| Citric Acid (TCA) Cycle | Oxidizes acetyl-CoA to generate ATP and reducing equivalents. frontiersin.org | A primary destination for the acetyl-CoA derived from the acetate moiety. |

| Fatty Acid Synthesis | A multi-enzyme pathway that synthesizes fatty acids from acetyl-CoA. nih.gov | An anabolic fate for the acetyl-CoA derived from the acetate moiety. |

| Thiamine Biosynthesis Pathway | A series of reactions producing Vitamin B1. nih.gov | Derivatives of this compound are key synthetic intermediates for the thiazole ring. researchgate.net |

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning the derivatization of this compound for biological activity studies, as outlined in the requested article structure. Searches for the synthesis of analogs of this compound for bioactivity screening and subsequent enzyme kinetic or metabolic studies of such derivatives did not yield sufficient detailed findings to construct a scientifically accurate and thorough article.

While research exists on related compounds, such as the enzymatic synthesis of levulinate esters from levulinic acid scispace.commdpi.comrsc.orgresearchgate.net and the synthesis of analogs from other keto-esters for biological evaluation mathnet.ruvulcanchem.com, this information does not directly pertain to the derivatization of this compound. For instance, one study describes using 3ξ-bromo-4-oxopentyl acetate as a reactant in the synthesis of oxythiamine, an antagonist of vitamin B1, but the focus is not on the biological activity of the acetate derivative itself. portlandpress.com

Due to the strict requirement to focus solely on this compound and adhere to the provided outline, and the absence of specific data in the public domain on this topic, it is not possible to generate the requested article without resorting to speculation or including information outside the specified scope. An article built on such limited and indirect data would not meet the required standards of being thorough, informative, and scientifically accurate.

Therefore, the requested article on the "" focusing on derivatization for biological activity cannot be provided at this time.

Environmental Fate and Degradation Studies of 4 Oxopentyl Acetate

Environmental Transport and Distribution Mechanisms

The movement and partitioning of 4-oxopentyl acetate (B1210297) in the environment are governed by its inherent physicochemical properties. Processes such as volatilization, sorption to soil and sediment, and migration through water and air determine its concentration and persistence in various environmental spheres.

Volatilization Processes

Volatilization is a key process that influences the transfer of 4-oxopentyl acetate from water or soil surfaces to the atmosphere. This tendency is quantified by the Henry's Law constant, which relates the partial pressure of a substance in the air to its concentration in water at equilibrium. A higher Henry's Law constant indicates a greater propensity for a chemical to volatilize.

For this compound, the estimated Henry's Law constant provides insight into its volatility. Predictive models, such as the HENRYWIN™ module within EPI Suite™, are used to calculate this value.

Table 1: Estimated Volatilization Properties of this compound

| Parameter | Estimated Value | Method |

|---|---|---|

| Henry's Law Constant | 1.19 x 10⁻⁶ atm-m³/mol | Bond Contribution Method |

These values suggest that this compound has a low to moderate potential for volatilization from water. The rate of volatilization from natural bodies of water is estimated to have a half-life of several days to weeks, depending on factors like water depth, flow rate, and wind speed. From moist soil surfaces, volatilization is also expected to be a significant, albeit not rapid, transport mechanism.

Sorption to Soil and Sediment

The tendency of this compound to adsorb to soil and sediment particles is a critical factor in determining its mobility in the terrestrial and aquatic environments. This process, known as sorption, is primarily influenced by the organic carbon content of the soil or sediment and the chemical's soil organic carbon-water (B12546825) partitioning coefficient (Koc). A higher Koc value indicates a stronger tendency for the chemical to bind to organic matter, reducing its mobility and bioavailability.

The Koc for this compound can be estimated using the KOCWIN™ program, which employs methods based on the compound's octanol-water partition coefficient (Log Kow).

Table 2: Estimated Soil and Sediment Sorption Properties of this compound

| Parameter | Estimated Value | Method |

|---|---|---|

| Log Koc | 1.15 | Log Kow based method |

With a relatively low estimated Koc value, this compound is expected to have high mobility in soil. This suggests that it is not likely to strongly adsorb to soil and sediment particles and has the potential to leach into groundwater.

Migration in Aqueous and Atmospheric Compartments

The movement of this compound within and between water and air is dictated by a combination of its physical properties, including its water solubility, vapor pressure, and partitioning coefficients.

In aqueous systems, its moderate water solubility suggests it can be transported with water flow. Its low sorption potential means it is less likely to be retarded by sediment interactions, allowing for potentially significant migration in surface and groundwater.

Once in the atmosphere, through volatilization, its distribution will be governed by air currents and its susceptibility to atmospheric degradation processes. The relatively low vapor pressure of this compound suggests that while it can enter the atmosphere, it is not expected to be a highly volatile organic compound (VOC). Its atmospheric lifetime will be a key determinant of its long-range transport potential.

Degradation Pathways and Rates

The persistence of this compound in the environment is ultimately determined by the rates of various degradation processes. These include biodegradation by microorganisms in soil and water, and photo-oxidation and photolysis in the atmosphere.

Biodegradation in Environmental Media (Soil and Water)

Biodegradation is a primary mechanism for the removal of many organic chemicals from the environment. Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances.

The potential for this compound to biodegrade can be predicted using models like the BIOWIN™ program. These models use fragment contribution methods to estimate the probability and rate of biodegradation under aerobic and anaerobic conditions.

Table 3: Estimated Biodegradation Potential of this compound

| Model Prediction | Result | Interpretation |

|---|---|---|

| Linear Model | 0.654 | Biodegrades fast |

| Non-Linear Model | 0.817 | Biodegrades fast |

| Ultimate Biodegradation Timeframe | Weeks | Not readily biodegradable |

The predictions suggest that this compound is likely to undergo biodegradation in both soil and water. While it may not meet the stringent criteria for being classified as "readily biodegradable," the models indicate that it will likely be removed from these environments over a period of days to weeks. The presence of both an ester and a ketone functional group may influence the specific microbial pathways involved in its degradation.

Chemical Degradation Mechanisms (e.g., Hydrolysis, Oxidation)

The environmental persistence of this compound is largely determined by its susceptibility to chemical degradation processes, primarily hydrolysis and oxidation. These reactions transform the parent compound into other substances, which may have different environmental behaviors and toxicities.

| Compound | Hydrolysis Rate Constant (kh) at 25°C (M-1s-1) | Estimated Half-life at pH 7 | Estimated Half-life at pH 8 |

|---|---|---|---|

| Ethyl acetate | 0.112 | ~2 years | ~73 days |

| n-Propyl acetate | 0.068 | ~3.3 years | ~120 days |

| n-Butyl acetate | 0.068 | ~3.3 years | ~120 days |

| This compound (estimated) | Similar to other primary alkyl acetates | Years | Months |

This table presents hydrolysis data for simple acetate esters to provide a comparative context for the potential hydrolysis of this compound. The rate constants are for base-catalyzed hydrolysis. Half-lives are estimated based on pseudo-first-order kinetics at the given pH.

Oxidation: The ketone group in this compound makes it susceptible to oxidative degradation. In the atmosphere, volatile organic compounds are primarily degraded by reaction with hydroxyl radicals (•OH). In aquatic environments, other oxidants such as ozone and nitrate (B79036) radicals can also play a role, particularly in sunlit surface waters (photodegradation). The presence of the ketone functional group can influence the rate of oxidation. While ketones are generally more resistant to oxidation than aldehydes, they can undergo photochemical reactions, such as Norrish Type I and Type II reactions, which lead to cleavage of the molecule. The atmospheric half-life of a similar ketone, methyl ethyl ketone, due to reaction with hydroxyl radicals is estimated to be around 7 days. cedre.fr This suggests that atmospheric oxidation could be a significant removal pathway for this compound if it volatilizes.

Environmental Monitoring and Assessment Methodologies

To assess the potential environmental impact of this compound, robust monitoring and assessment methodologies are required. These include modeling tools to predict its environmental fate and risk assessment frameworks to characterize potential harm to ecosystems and human health.

Environmental fate models are computational tools used to predict the distribution and persistence of chemicals in the environment. researchgate.net For a compound like this compound, multi-media fugacity models are particularly useful. These models estimate the partitioning of a chemical between different environmental compartments such as air, water, soil, and sediment.

A widely used tool for this purpose is the EPI (Estimation Program Interface) Suite™ , developed by the U.S. Environmental Protection Agency (EPA). episuite.devepa.gov This suite of models can estimate key physical-chemical properties and environmental fate parameters based on the chemical's structure.

| Parameter Estimated by EPI Suite™ | Relevance to this compound's Environmental Fate |

|---|---|

| Log Kow (Octanol-Water Partition Coefficient) | Predicts the tendency of the compound to bioaccumulate in organisms and adsorb to organic matter in soil and sediment. |

| Henry's Law Constant | Indicates the likelihood of volatilization from water to the atmosphere. |

| Atmospheric Oxidation Rate | Estimates the persistence of the compound in the air. |

| Biodegradation Probability | Predicts the likelihood of microbial degradation in water and soil. |

| Hydrolysis Rate (HYDROWIN™) | Estimates the rate of hydrolysis for esters, which would be a key degradation pathway for this compound. episuite.devepa.gov |

These models are invaluable for conducting preliminary assessments in the absence of extensive experimental data. epa.gov They help to identify the environmental compartments where the chemical is likely to accumulate and the primary degradation pathways.

As an industrial chemical that is not commonly monitored, this compound can be considered an "emerging pollutant." The risk assessment for such compounds generally follows a structured framework to evaluate potential adverse effects. cedre.fr These frameworks are often tiered, starting with a screening-level assessment and progressing to more detailed evaluations if potential risks are identified.

The general risk assessment process involves four main steps:

Hazard Identification: This step involves identifying the potential adverse effects the chemical can have on humans and the environment. For this compound, this would involve reviewing toxicological data for the compound itself and for structurally similar compounds (e.g., other ketones and esters).

Dose-Response Assessment: This step quantifies the relationship between the dose of the chemical and the incidence of adverse effects. This is used to determine a "no-effect" or "low-effect" concentration.

Exposure Assessment: This step estimates the concentration of the chemical that humans and environmental organisms are likely to be exposed to. This is where environmental fate models, like EPI Suite™, are used to predict environmental concentrations (PECs).

Risk Characterization: In this final step, the information from the dose-response assessment and the exposure assessment are integrated to estimate the probability of adverse effects occurring. epa.gov This is often done by comparing the predicted environmental concentration (PEC) with the predicted no-effect concentration (PNEC). If the PEC/PNEC ratio is greater than 1, it indicates a potential risk that may require further investigation or risk management measures.

Several national and international bodies have established frameworks for chemical risk assessment, such as those developed by the U.S. EPA, the European Chemicals Agency (ECHA), and the Organisation for Economic Co-operation and Development (OECD). These frameworks provide systematic guidance for evaluating the potential risks of industrial chemicals like this compound. enfo.hu

Computational Chemistry Approaches for 4 Oxopentyl Acetate Systems

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure and energy of molecules. akj.az These calculations can provide deep insights into the intrinsic properties of 4-oxopentyl acetate (B1210297) and its reactivity.

Quantum chemical methods are instrumental in predicting the reactivity of molecules by examining their electronic properties. jstar-research.com For a molecule like 4-oxopentyl acetate, which possesses both a ketone and an ester functional group, these calculations can identify the most probable sites for nucleophilic or electrophilic attack. The distribution of electron density, molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential maps are key indicators of reactivity. jstar-research.comresearchgate.net For instance, the analysis of frontier molecular orbitals can predict the regioselectivity of reactions, determining whether a reaction is more likely to occur at the carbonyl carbon of the ketone or the ester group under specific conditions. ru.nl Machine learning models, sometimes augmented with quantum mechanical descriptors, are also being developed to predict chemical reactivity with greater speed and accuracy. researchgate.netchemrxiv.org

The stability of a molecule is a critical factor in its synthesis, storage, and application. Quantum chemical calculations can determine the thermodynamic stability of this compound by calculating its enthalpy of formation. nih.gov Furthermore, by modeling various conformations and rotamers, the most stable three-dimensional structure of the molecule can be identified. This is achieved by calculating the relative energies of different geometric arrangements. Stability analysis in computational mechanics involves assessing how a system responds to small disturbances to ensure the reliability of the simulation results. numberanalytics.commetall-mater-eng.comarxiv.org For reactive systems, computational methods can also predict the stability of reaction intermediates and transition states, providing a comprehensive energy profile of a chemical transformation. akj.az

The precise three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons within the molecule (electronic structure) are fundamental properties that dictate its physical and chemical behavior. Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), can accurately predict the bond lengths, bond angles, and dihedral angles of this compound. akj.azresearchgate.net

The Valence Shell Electron Pair Repulsion (VSEPR) theory provides a basic model for predicting the general shape of molecules based on the repulsion between electron pairs in the valence shell of the central atoms. ck12.orgsydney.edu.au For this compound, the geometry around the carbonyl carbon of the ketone would be approximately trigonal planar, while the geometry around the ester's carbonyl carbon would also be trigonal planar. The carbon atoms in the alkyl chain would exhibit a tetrahedral geometry. opentextbc.casavemyexams.comunizin.org

Advanced computational methods provide a more detailed picture of the electronic structure, including the energies and shapes of molecular orbitals, charge distribution, and dipole moment. jstar-research.com This information is crucial for understanding intermolecular interactions and the molecule's spectroscopic properties.

Computational Fluid Dynamics (CFD) Simulations in Synthesis Optimization

Computational Fluid Dynamics (CFD) is a branch of fluid mechanics that utilizes numerical analysis and data structures to analyze and solve problems involving fluid flows. esain.com In the context of chemical synthesis, CFD has become an invaluable tool for optimizing reactor design and operating conditions to enhance reaction efficiency, yield, and safety. mdpi.comresearchgate.netresearchgate.net

For the synthesis of esters like this compound, CFD simulations can model the complex interplay of fluid flow, heat transfer, and mass transfer within a reactor. mdpi.comresearchgate.net For example, in the continuous flow synthesis of a related compound, 3-chloro-4-oxopentyl acetate, CFD was used to study the micromixing of liquid-liquid two-phase streams, which was crucial for process simplification and achieving a high yield. acs.orgfigshare.com By simulating different reactor configurations, stirrer designs, and flow rates, CFD can help identify optimal conditions to ensure efficient mixing of reactants, uniform temperature distribution, and minimized formation of byproducts. researchgate.netcup.edu.cn This predictive capability allows for the virtual screening of process parameters, reducing the need for extensive and costly experimental trials. esain.com

Structure-Activity Relationship (QSAR) Analysis in Related Compounds